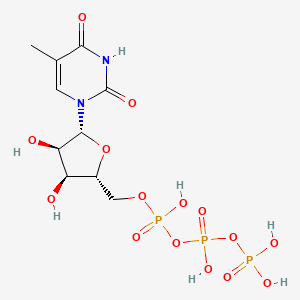
5-Methyluridine 5'-(tetrahydrogen triphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TTP is a pyrimidine ribonucleoside 5'-triphosphate in which the pyrimidine element is 5-methyluracil. It is a conjugate acid of a TTP(4-).
Applications De Recherche Scientifique
1. Inhibitor of Hepatitis C Virus Polymerase
5-Methyluridine analogs, specifically the triphosphate forms like RO2433-TP, have been studied for their potent inhibitory effects on the hepatitis C virus (HCV) RNA-dependent RNA polymerase. These compounds act by interfering with the replication process of the virus, offering a potential pathway for therapeutic intervention in HCV infections (Murakami et al., 2007).
2. Role in DNA and RNA Modifications
5-Methyluridine and its derivatives are also important in the study of DNA and RNA modifications. They are involved in the processes of methylation and demethylation, which are crucial for cellular functions and gene regulation. For instance, enzymes that modify RNA molecules rely on the tripartite structure of nucleotides like 5-methyluridine for catalytic activities, impacting gene expression and epigenetic regulation (Walsh, 2022).
3. Enzymatic Synthesis and Characterization
Research has also focused on the enzymatic methods for synthesizing 5-methyluridine derivatives and characterizing their properties. These studies have implications for understanding the molecular mechanisms of nucleotide modifications and their roles in biological systems, such as the synthesis of modified nucleoside triphosphates like 5-methylcytidine-5′-triphosphate (Wang et al., 1982).
4. Impact on Transcription and Gene Regulation
Modifications involving 5-methyluridine can directly impact transcription processes and gene regulation. For example, the presence of methylated nucleotides like 5-methyluridine in RNA can affect the binding and activity of RNA polymerases, thereby influencing gene expression patterns (Wang et al., 2015).
5. Application in Nucleotide Array-Based Sequence Analysis
5-Methyluridine and its derivatives are used in high-density oligonucleotide array-based sequence analysis, aiding in the screening of genes for mutations and variations. This has significant implications in genomic studies and personalized medicine (Hacia et al., 1998).
Propriétés
Nom du produit |
5-Methyluridine 5'-(tetrahydrogen triphosphate) |
|---|---|
Formule moléculaire |
C10H17N2O15P3 |
Poids moléculaire |
498.17 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O15P3/c1-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
Clé InChI |
RZCIEJXAILMSQK-JXOAFFINSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



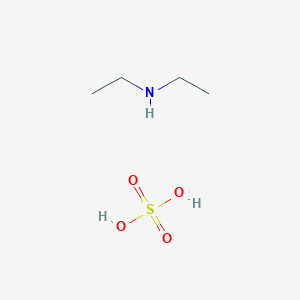
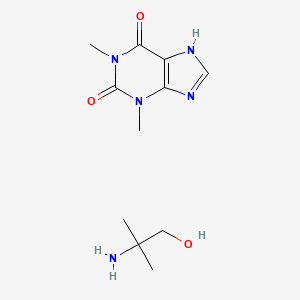
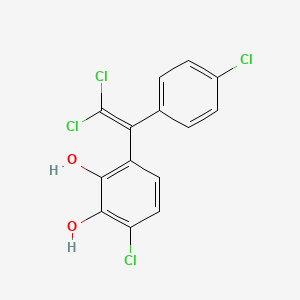
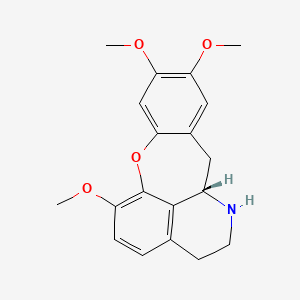
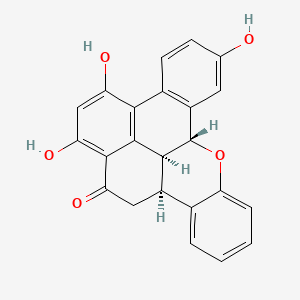
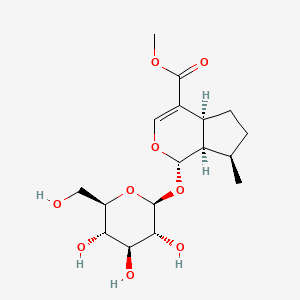
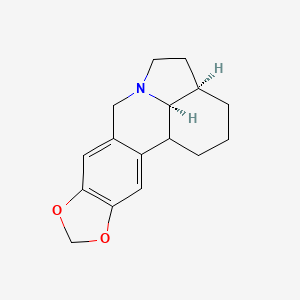
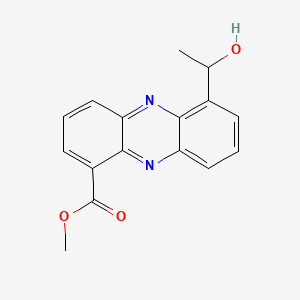
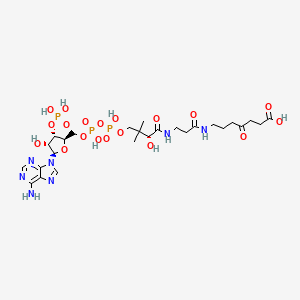
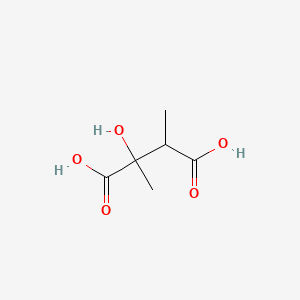
![3-((E)-3-Benzo[1,3]dioxol-5-yl-acryloylamino)-1H-indole-2-carboxylic acid](/img/structure/B1218034.png)
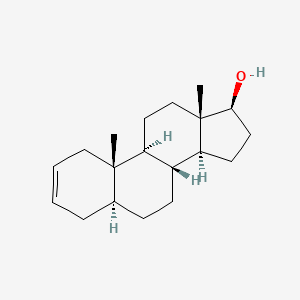
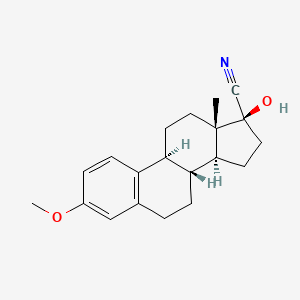
![2-[(2S,4R,5R,6R)-4-Hydroxy-6-[(1R)-1-[(7S,9R,10R)-2-[5-[5-[(3S,4S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-9-methoxy-2,7,10-trimethyl-1,6-dioxaspiro[4.5]decan-7-yl]ethyl]-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-5-methyloxan-2-yl]propaneperoxoic acid](/img/structure/B1218040.png)